![molecular formula C15H12ClNO3 B1610148 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine CAS No. 727409-20-3](/img/structure/B1610148.png)
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine
Overview
Description
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine, also known as CECBP, is an organic compound that has been used in various scientific research applications. It is a heterocyclic compound with a pyridine ring and a benzoyl group. It is a colorless solid that is soluble in water and alcohols. CECBP is commonly used in organic synthesis and as a reagent in laboratory experiments.
Scientific Research Applications
C15H12ClNO3 C_{15}H_{12}ClNO_{3} C15H12ClNO3
, is a versatile chemical used in various fields of research.Organic Synthesis
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine: is a valuable intermediate in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds due to its reactive chloro and ester groups. These heterocyclic compounds are often used in pharmaceuticals, agrochemicals, and dyes .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of drug candidates. Its structure is conducive to forming potent binding interactions with biological targets, making it a starting point for the development of new medications .
Material Science
The benzylic position of this compound can undergo various reactions, such as free radical bromination or nucleophilic substitution, which are fundamental in creating new materials with desired properties .
Catalysis
Ethyl 4-(6-chloronicotinoyl)benzoate: can act as a ligand in catalysis. Its pyridine moiety can coordinate to metals, forming complexes that are used as catalysts in chemical reactions, including cross-coupling reactions that are pivotal in creating complex organic molecules .
Agricultural Research
This compound’s derivatives can be explored for their potential use in agriculture. They may serve as novel compounds for pest control or plant growth regulation, contributing to the development of new agrochemicals .
Analytical Chemistry
As a reference standard, 2-chloro-5-(4-ethoxycarbonylbenzoyl)pyridine is used in analytical chemistry to ensure the accuracy and precision of chromatographic or spectroscopic methods. It helps in the quantification and identification of substances within a mixture .
Environmental Science
Research into the environmental fate of this compound, such as its biodegradation or interaction with other environmental chemicals, is crucial. It aids in understanding its long-term impact on ecosystems and in designing environmentally benign synthesis pathways .
Photophysics
The compound’s structure is suitable for studying photophysical properties. It can be used in the design of organic photovoltaic materials or as a part of light-emitting diodes (LEDs), contributing to the advancement of renewable energy sources .
properties
IUPAC Name |
ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-5-3-10(4-6-11)14(18)12-7-8-13(16)17-9-12/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDSPYFTYAWREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469850 | |
Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
CAS RN |
727409-20-3 | |
Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.